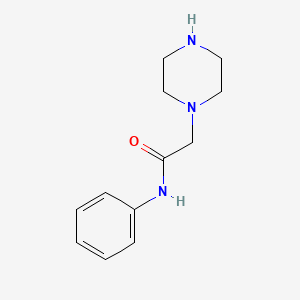

N-phenyl-2-(piperazin-1-yl)acetamide

Description

Significance of Piperazine (B1678402) and Acetamide (B32628) Scaffolds in Pharmaceutical Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug design because it is a component of numerous biologically active compounds. tandfonline.comnih.gov The popularity of the piperazine moiety stems from its unique physicochemical properties, such as its basicity, solubility, and conformational flexibility. tandfonline.comnih.gov These characteristics allow it to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, for instance by improving its solubility and ability to cross biological membranes. tandfonline.comnih.gov The chemical reactivity of the piperazine ring also makes it a versatile linker for connecting different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.com Consequently, piperazine derivatives have been developed that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. nih.govbenthamdirect.com

Similarly, the acetamide group is a crucial functional group in medicinal chemistry. archivepp.com Acetamide derivatives are prevalent in many commercially available drugs and natural products, demonstrating a broad spectrum of biological functions. archivepp.comnih.gov This scaffold is known to be involved in various biological activities, such as anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial actions. archivepp.comnih.gov The amide bond within the acetamide structure is a key feature in the design of prodrugs and in the synthesis of peptides and other complex molecules. archivepp.com The synthetic adaptability of the acetamide moiety allows for extensive structural modifications, enabling the development of diverse derivatives with tailored therapeutic properties. archivepp.com For example, it has been successfully incorporated into novel cyclooxygenase-II (COX-II) inhibitors, which are used to treat inflammation and pain. archivepp.com

Historical Context and Evolution of Research on N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Research into this compound and its derivatives is part of a broader effort in medicinal chemistry to create novel compounds with therapeutic potential by modifying known bioactive scaffolds. The synthesis of derivatives has often been guided by the aim of exploring new pharmacological activities or improving upon existing ones.

A notable area of investigation has been in the field of central nervous system (CNS) disorders. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed and synthesized as analogues of previously identified anticonvulsant compounds. nih.gov In that research, the heterocyclic imide ring of the parent compounds was replaced with a chain amide bond, leading to the creation of new chemical entities. nih.gov The synthesized derivatives were then evaluated for their effectiveness in animal models of epilepsy. nih.gov This line of research demonstrates a common strategy in drug discovery where a known active structure is systematically modified to understand structure-activity relationships (SAR) and to identify new drug candidates with improved properties. nih.gov

Overview of the Current Research Landscape for this compound and Related Compounds

The current research on this compound and its analogues is diverse, exploring a range of potential therapeutic applications. A significant focus remains on the development of agents for neurological disorders. Studies have shown that certain derivatives possess anticonvulsant properties, with activity observed in the maximal electroshock (MES) and 6-Hz seizure models, the latter being relevant for therapy-resistant epilepsy. nih.gov

Beyond anticonvulsant activity, researchers are investigating other potential uses for this class of compounds. For example, derivatives of N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as potential anticoagulant agents that inhibit Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org Other research has explored the synthesis of benzyl (B1604629) and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which have been screened for antibacterial, antifungal, and anthelmintic activities. researchgate.net The versatility of the core structure also lends itself to applications in neuroscience research, where related compounds are used as tools to study the roles of various neurotransmitter receptors. smolecule.com

The table below summarizes the anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives from a specific study. nih.gov

Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

| Compound | Substituent on Anilide Ring | Substituent on Piperazine Ring | MES Test Activity (Dose mg/kg) | 6-Hz Test Activity (% Protection at 30 mg/kg) |

|---|---|---|---|---|

| 12 | 3-chloro | 4-methyl | Active at 100 | Not Tested |

| 13 | 3-chloro | Morpholino | Active at 100 & 300 | 25% |

| 19 | 3-(trifluoromethyl) | 4-(4-chlorophenyl) | Active at 100 & 300 | Not Tested |

| 20 | 3-(trifluoromethyl) | 4-(3,4-dichlorophenyl) | Not Active | 50% |

| 25 | 3-(trifluoromethyl) | - | Not Active | 25% |

Data sourced from a study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov

This ongoing research highlights the potential of the this compound scaffold as a template for the discovery of new drugs targeting a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWKCZVMUKINKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40798-95-6 | |

| Record name | N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Phenyl 2 Piperazin 1 Yl Acetamide

General Synthetic Approaches for the N-phenyl-2-(piperazin-1-yl)acetamide Core Structure

The construction of the fundamental this compound framework is typically accomplished through established synthetic routes that are both efficient and adaptable. These methods include nucleophilic substitution, amidation, and alkylation reactions, which provide reliable access to the core structure.

Nucleophilic Substitution Reactions in Acetamide (B32628) Synthesis

A prevalent method for synthesizing the this compound core involves the nucleophilic substitution reaction between a haloacetamide, such as 2-chloro-N-phenylacetamide, and piperazine (B1678402). google.comnih.gov In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, displacing the halogen atom on the acetyl group of the N-phenylacetamide derivative. researchgate.net This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed as a byproduct. google.com The choice of the halogen on the acetamide (e.g., chlorine or bromine) can influence the reaction conditions and rate. researchgate.netacs.org

This approach is advantageous due to the commercial availability of various substituted anilines and piperazines, allowing for the generation of a diverse library of analogs. For instance, N-aryl chloroacetamides can be prepared by the chloroacetylation of the corresponding aryl amine. researchgate.netresearchgate.netnih.gov

Amidation Reactions for Formation of the Acetamide Linkage

The formation of the acetamide bond is a critical step in the synthesis of this compound. This is typically achieved through an amidation reaction between a carboxylic acid derivative and an amine. One common strategy involves reacting a substituted aniline (B41778) with a 2-(piperazin-1-yl)acetic acid derivative in the presence of a coupling agent. archivepp.com Alternatively, the reaction can proceed via an acid chloride. For example, 2-chloroacetyl chloride can be reacted with an appropriate arylamine under basic conditions to form a 2-chloro-N-arylylacetamide intermediate. nih.gov This intermediate can then undergo nucleophilic substitution with piperazine as described previously. Amidation reactions are fundamental in pharmaceutical synthesis, with about 16% of all reactions used in creating new drugs involving this type of transformation. archivepp.com

Alkylation Reactions Involving Piperazine Moieties

Alkylation of the piperazine ring is another key strategy for synthesizing the this compound core and its derivatives. mdpi.com This can involve the reaction of piperazine with an N-haloacetyl-2,6-xylidine. google.com A specific example is the reaction of piperazine with N-chloroacetyl-2,6-xylidine to produce N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. google.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to improve the yield and minimize the formation of byproducts. google.com For instance, carrying out the reaction in an aqueous solvent with an equimolar amount of HCl has been shown to be effective. google.comgoogle.com

Strategies for Derivatization and Structural Modification of this compound

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a vast number of derivatives with potentially diverse properties. The primary points of derivatization are the phenyl ring of the acetamide moiety and the unsubstituted nitrogen atom of the piperazine ring.

| Substituent on Phenyl Ring | Resulting Derivative Class | Synthetic Precursor |

|---|---|---|

| 3-chloro | N-(3-chlorophenyl)-2-(piperazin-1-yl)acetamide derivatives | 3-chloroaniline |

| 3-(trifluoromethyl) | N-(3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide derivatives | 3-(trifluoromethyl)aniline |

| 4-methyl | N-(4-methylphenyl)-2-chloroacetamide | 4-methylaniline |

| 4-methoxy | N-(4-methoxyphenyl)-2-chloroacetamide | 4-methoxyaniline |

| 4-bromo | N-(4-bromophenyl)-2-chloroacetamide | 4-bromoaniline |

Modifications and Substitutions on the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a highly reactive site for further functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation or N-acylation reactions. mdpi.comambeed.com This versatility has been extensively exploited to create large libraries of this compound derivatives.

Common modifications include the introduction of alkyl, benzyl (B1604629), and sulfonyl groups. researchgate.netnih.gov For example, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide has been used as a scaffold to synthesize a series of sulfonamides and alkylated piperazine derivatives. researchgate.net The reaction typically involves treating the parent compound with a substituted sulfonyl chloride or benzyl chloride in a suitable solvent. researchgate.net

Furthermore, the piperazine nitrogen can be reacted with various aryl groups through methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution. nih.gov It can also be incorporated into more complex heterocyclic systems. For instance, it can be linked to a quinazolinone moiety to create hybrid molecules. nih.gov The introduction of different substituents on the piperazine nitrogen can significantly impact the molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn can influence its biological activity. nih.gov

| Reactant | Reaction Type | Resulting Moiety on Piperazine Nitrogen |

|---|---|---|

| Substituted sulfonyl chloride | Sulfonylation | Substituted sulfonyl group |

| Substituted benzyl chloride | N-Alkylation | Substituted benzyl group |

| Alkyl halides or sulfonates | N-Alkylation | Alkyl group |

| Acyl halides or anhydrides | N-Acylation | Acyl group |

| Aromatic halides (with catalyst) | N-Arylation | Aryl group |

Incorporation of Additional Heterocyclic Systems (e.g., Thiazole (B1198619), Thiadiazole, Quinazolinone)

The fusion of additional heterocyclic moieties onto the this compound framework can be achieved through multi-step synthetic strategies. These methods often involve the reaction of a chloroacetylated precursor with a pre-synthesized heterocycle or the construction of the heterocyclic ring from a derivatized acetamide.

Thiazole Derivatives: The synthesis of N-(4-phenylthiazol-2-yl)-acetamide derivatives provides a template for incorporating a thiazole ring. A key synthetic step involves the reaction of a substituted 2-aminothiazole (B372263) with chloroacetyl chloride. researchgate.net In a typical procedure, the substituted thiazole is dissolved in glacial acetic acid with sodium acetate, and chloroacetyl chloride is added dropwise at a controlled temperature (0°C) to yield the 2-chloro-N-(thiazol-2-yl)-acetamide intermediate. researchgate.net This intermediate can then be reacted with various amines to build more complex structures. researchgate.net

Thiadiazole and Quinazolinone Derivatives: The synthesis of compounds bearing both quinazoline (B50416) and thiadiazole rings illustrates how these systems can be linked. One approach begins with the synthesis of 2-aminobenzoic acid and its conversion to a quinazoline-4(3H)-one. nih.gov Separately, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be prepared from thiosemicarbazide. nih.gov These two heterocyclic systems can then be linked. For example, a 4-chloro-6-nitroquinazoline (B117968) can be reacted with a 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivative in the presence of triethylamine (B128534) (Et3N) under reflux to form the final complex molecule. nih.gov Similarly, quinazolinone derivatives can be prepared by treating anthranilic acid with phenyl isothiocyanate to form a 2-mercapto-3-phenylquinazolinone, which is then alkylated using a suitable 2-chloro-N-(substituted)acetamide derivative. nih.gov

Table 1: Synthetic Strategies for Heterocycle Incorporation

| Heterocyclic System | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Thiazole | Substituted 2-aminothiazole, Chloroacetyl chloride, Sodium acetate | N-Acetylation | researchgate.net |

| Thiadiazole/Quinazolinone | 4-Chloro-6-nitroquinazoline, 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea, Triethylamine | Nucleophilic Substitution | nih.gov |

| Quinazolinone | 2-Mercapto-3-phenylquinazolinone, 2-Chloro-N-(substituted)acetamide | Alkylation | nih.gov |

Introduction of Sulfonyl and Benzyl Derivatives

The secondary amine of the piperazine ring is a common site for derivatization, allowing for the introduction of sulfonyl and benzyl groups. These reactions are typically straightforward nucleophilic substitutions.

Sulfonyl Derivatives: The synthesis of sulfonamides is achieved by reacting the piperazine nitrogen with various substituted benzene (B151609) sulfonyl chlorides. For derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, this reaction is effectively carried out by stirring an equimolar mixture of the acetamide scaffold and the desired benzene sulfonyl chloride in methylene (B1212753) dichloride (MDC) in the presence of triethylamine as a base at room temperature. orientjchem.orgresearchgate.net This method proceeds for approximately 8 hours to yield the corresponding sulfonamide derivatives in high yield. researchgate.net

Benzyl Derivatives: Benzylation of the piperazine nitrogen can be accomplished through alkylation with substituted benzyl chlorides. orientjchem.orgresearchgate.net In a typical procedure, the this compound derivative is dissolved in a solvent like acetonitrile, and the substituted benzyl chloride is added dropwise in the presence of a base such as potassium carbonate (K2CO3). researchgate.net The reaction mixture is stirred for around 10 hours at room temperature to produce the N-benzylated piperazine derivatives in good yield. researchgate.net

Table 2: Synthesis of Sulfonyl and Benzyl Derivatives

| Derivative Type | Reagent | Base | Solvent | Reference |

|---|---|---|---|---|

| Sulfonyl | Substituted Benzene Sulfonyl Chloride | Triethylamine | Methylene Dichloride | orientjchem.org |

| Benzyl | Substituted Benzyl Chloride | Potassium Carbonate (K2CO3) | Acetonitrile | researchgate.net |

Advanced Synthetic Techniques and Process Optimization for this compound Production

Efficient production of this compound and its derivatives relies on optimized synthetic routes that employ effective catalytic systems, ensure high regioselectivity, and minimize the formation of unwanted side products.

Catalytic Systems and Reaction Condition Optimization

Modern organic synthesis employs various catalytic systems to facilitate the formation of key bonds within the target molecule. For piperazine-containing compounds, advanced methods like the Palladium-catalyzed Buchwald–Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction are used for the formation of the N-aryl bond between the piperazine ring and the phenyl group. mdpi.com

Reaction conditions are optimized to maximize yield and purity. For instance, in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the alkylation of amines is carried out in a biphasic liquid–solid system using dry acetone (B3395972) as the solvent, potassium carbonate as the base, and a catalytic amount of potassium iodide at 60 °C. nih.gov The use of potassium iodide as a catalyst facilitates the substitution reaction, leading to product yields ranging from 44% to 78%. nih.gov The progress of such reactions is carefully monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. researchgate.netresearchgate.net

Regioselective Synthesis and Side Product Minimization

Regioselectivity is crucial when a molecule possesses multiple reactive sites. In the case of this compound, the piperazine ring contains two nitrogen atoms. One is a tertiary amine involved in the acetamide linkage, while the other is a secondary amine. Reactions such as sulfonylation and benzylation occur regioselectively at the more nucleophilic secondary amine. orientjchem.orgresearchgate.net

Minimizing side products is achieved through careful control of reaction conditions and purification of intermediates and final compounds. The synthesis of the core N-phenyl-2-chloroacetamide intermediate, for example, involves reacting a primary aromatic amine with chloroacetic acid and then converting the product to an acid chloride with thionyl chloride before the final amidation step. ijper.org Each step requires purification to ensure the final product's integrity. Final products are often purified by recrystallization from appropriate solvents, and their purity is assessed using methods like High-Performance Liquid Chromatography (HPLC). nih.gov

Analytical Methods for Structural Confirmation of this compound and Derivatives

The structural confirmation of newly synthesized compounds is a critical step, accomplished through a combination of spectroscopic and analytical techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov In ¹H NMR spectra of this compound derivatives, characteristic signals include multiplets for the piperazine protons, a singlet for the methylene linker (CH₂) protons, and signals in the aromatic region for the phenyl rings. orientjchem.orgnih.gov The amide proton (NH) typically appears as a singlet at a downfield chemical shift. orientjchem.org ¹³C NMR spectra confirm the presence of carbon atoms in the piperazine ring, the methylene linker, the aromatic rings, and the carbonyl group. nih.govnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. Characteristic absorption bands confirm the presence of N-H and C=O stretching in the amide group, as well as aromatic and aliphatic C-H stretches. researchgate.netresearchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Time-of-Flight Mass Spectrometry (TOF-MS), and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the synthesized compounds and confirm their molecular formula. orientjchem.orgrsc.orgnih.gov

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound, providing confirmation of the empirical formula. nih.govresearchgate.net

Chromatographic Methods: Thin-Layer Chromatography (TLC) is widely used to monitor the progress of a reaction. researchgate.net High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compounds. nih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. rsc.orgresearchgate.net

Table 3: Analytical Techniques for Structural Confirmation

| Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Elucidates the carbon-hydrogen framework and connectivity. | orientjchem.orgnih.govnih.gov |

| IR Spectroscopy | Identifies key functional groups (e.g., C=O, N-H). | researchgate.netresearchgate.net |

| Mass Spectrometry | Confirms molecular weight and formula. | orientjchem.orgrsc.orgnih.gov |

| Elemental Analysis | Verifies the elemental composition (C, H, N). | nih.govresearchgate.net |

| HPLC/TLC | Assesses purity and monitors reaction progress. | researchgate.netnih.gov |

| X-ray Crystallography | Provides definitive 3D molecular structure. | rsc.orgresearchgate.net |

Pharmacological Profile and Diverse Biological Activities of N Phenyl 2 Piperazin 1 Yl Acetamide Derivatives

Central Nervous System (CNS) Related Activities

The unique scaffold of N-phenyl-2-(piperazin-1-yl)acetamide derivatives has proven to be a valuable template for designing molecules that can cross the blood-brain barrier and interact with various CNS targets. This has led to the discovery of compounds with promising activities in models of psychosis, epilepsy, neurodegeneration, and anxiety.

Antipsychotic Potential and Effects on Neurotransmitter Systems

Several series of this compound derivatives have been synthesized and evaluated for their potential as antipsychotic agents. The primary mechanism explored is their ability to modulate dopaminergic and serotonergic neurotransmitter systems, which are key targets for antipsychotic drugs. nih.govelsevierpure.com

A study focused on N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides evaluated their anti-dopaminergic and anti-serotonergic activities. nih.gov The antipsychotic potential was assessed by the compounds' ability to inhibit apomorphine-induced climbing behavior in mice, a model for dopaminergic transmission blockade. nih.govelsevierpure.com Anti-serotonergic activity was determined by their capacity to inhibit 5-HTP-induced head twitches. nih.govelsevierpure.com All tested compounds in this series demonstrated both anti-dopaminergic and anti-serotonergic effects. nih.gov Notably, descriptor-based studies confirmed a favorable similarity in blood-brain barrier permeation between these synthesized compounds and standard atypical antipsychotics. nih.gov

Another series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides was synthesized and screened for D2 and 5-HT2A antagonism. tandfonline.comtandfonline.com The D2 antagonism was evaluated using the climbing mouse assay, while 5-HT2A antagonism was assessed via quipazine-induced head twitches in mice. tandfonline.comtandfonline.com Among the synthesized compounds, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide (P4) was identified as the most active, with a 5-HT2A/D2 antagonism ratio of 0.853, compared to the standard drug risperidone's ratio of 1.0989. tandfonline.com

| Compound ID | Substitution | D2 Antagonism (% Inhibition) | 5-HT2A Antagonism (% Inhibition) | 5-HT2A/D2 Ratio |

| P1 | Unsubstituted piperazine (B1678402) | 48 | 32 | 0.667 |

| P2 | 4-methylpiperazine | 71 | 48 | 0.676 |

| P3 | 4-ethylpiperazine | 29 | 38 | 1.310 |

| P4 | 4-(4-chlorophenyl)piperazine | 68 | 58 | 0.853 |

| P5 | 4-(2-methylphenyl)piperazine | 52 | 45 | 0.865 |

| P6 | 4-phenylpiperazine | 65 | 52 | 0.800 |

| P7 | 4-benzylpiperazine | 58 | 49 | 0.845 |

| Risperidone | Standard | 62 | 68 | 1.098 |

Data sourced from research on N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides. tandfonline.com

These findings underscore the potential of the this compound scaffold in developing novel antipsychotic agents with a desirable balance of D2 and 5-HT2A receptor antagonism.

Anticonvulsant Activity in Epilepsy Models

The search for new antiepileptic drugs (AEDs) has led to the investigation of this compound derivatives. These compounds were designed as structural analogs of known anticonvulsant agents like pyrrolidine-2,5-diones, where the cyclic imide ring is replaced by a chain amide structure. nih.govuj.edu.pl

In one study, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for anticonvulsant activity in standard animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov Pharmacological results indicated that these compounds were active primarily in the MES seizure model, particularly derivatives with a 3-(trifluoromethyl)anilide group. nih.govnih.gov In contrast, most of the 3-chloroanilide analogs were found to be inactive. nih.govnih.gov

Several of these molecules also demonstrated activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial epilepsy. nih.govnih.gov The most potent derivative from this series was found to be a moderate binder to voltage-sensitive sodium channels (site 2) in vitro. nih.govnih.gov Structure-activity relationship (SAR) studies highlighted that the introduction of a fluorine atom or a trifluoromethyl group was crucial for anticonvulsant activity in this class of compounds. uj.edu.pl

| Compound | Substitution on Anilide Ring | Substitution on Phenylpiperazine Ring | MES Test Activity (Protection %) | 6-Hz Test Activity (Protection %) |

| 13 | 3-Chloro | 4-(4-Fluorophenyl) | 25% (at 0.5h) | 25% (at 0.5h) |

| 19 | 3-(Trifluoromethyl) | 4-(4-Fluorophenyl) | 100% (at 0.5h & 4h) | Not specified |

| 20 | 3-(Trifluoromethyl) | 4-(3-Trifluoromethylphenyl) | Not specified | 50% (at 2h), 25% (at 0.5h) |

| 25 | Not specified | Not specified | Not specified | 25% (across all time intervals) |

Data represents selected findings from anticonvulsant screening of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov

These studies suggest that modifying the N-phenylacetamide backbone is a viable strategy for developing new anticonvulsant candidates, with specific substitutions significantly influencing their efficacy in seizure models.

Neuroprotective Effects in Degenerative Conditions

The piperazine scaffold, a core component of the title compound, has been identified as a promising structure for developing therapeutic agents for neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Research has shown that certain piperazine derivatives can exert neuroprotective effects through the modulation of neuronal calcium entry. nih.gov

One study investigated piperazine derivatives for their ability to potentiate transient receptor potential canonical 6 (TRPC6) channels, which are involved in neuronal store-operated calcium entry (nSOCE). nih.gov This mechanism is considered neuroprotective. The study identified specific this compound derivatives, such as N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, as molecules of interest from chemical libraries for their potential to target pathways relevant to AD. nih.gov The research demonstrated that a lead piperazine compound could restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices from a mouse model of AD. nih.gov These findings suggest that this compound derivatives could serve as lead molecules for the development of novel treatments for neurodegenerative conditions by targeting mechanisms like nSOCE. nih.gov

Anxiolytic and Skeletal Muscle Relaxant Properties

Piperazine derivatives have been widely studied for their effects on the central nervous system, including their potential as anxiolytic agents. silae.it Anxiety disorders are highly prevalent, and research into new therapeutic targets is ongoing. silae.it The anxiolytic effects of some piperazine compounds are attributed to their interaction with serotonin (B10506) receptors, particularly 5-HT1A receptors. silae.it Compounds like trifluoromethylphenylpiperazine (TFMPP) act as agonists at 5-HT1A receptors, which is associated with an anxiolytic response. silae.it While direct studies on the skeletal muscle relaxant properties of this compound itself are limited in the provided context, the broad CNS activity of the piperazine class suggests a potential for such effects, often linked to activity at GABA receptors or through general CNS depressant effects.

Dopamine (B1211576) D4 Receptor Agonism

The dopamine D4 receptor is a significant target in the development of treatments for various CNS disorders. Researchers have identified diaryl piperazine acetamides as potent and selective dopamine D4 receptor agonists. nih.gov One study detailed a strategy based on reversing the amide bond of a known D4 receptor partial agonist, which resulted in compounds with excellent potency and improved stability. nih.govresearchgate.net

The systematic evaluation of substitutions on the aryl piperazine portion of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides revealed a significant impact on their functional activity. nih.gov This work highlights the tunability of the this compound scaffold to achieve selective agonism at the D4 receptor, offering a promising avenue for developing novel CNS-active agents. nih.govresearchgate.net

Antimicrobial Efficacy

In addition to their CNS activities, derivatives of this compound have been explored for their antimicrobial properties. The piperazine ring is a common feature in many clinically used antimicrobial agents, and its incorporation into novel structures is a frequent strategy in the search for new antibacterial and antifungal drugs. apjhs.com

One study synthesized and screened a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides and their alkylated derivatives for antibacterial and antifungal activity. researchgate.net Several of these compounds exhibited significant biological activity. researchgate.net Molecular docking studies suggested that the active compounds bind to target proteins in a manner similar to standard antimicrobial drugs. researchgate.net

Another line of research investigated N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide (B32628) analogues, which share the acetamide feature. japsonline.com These compounds were tested against various fungal and bacterial strains, with some exhibiting potency comparable to standard drugs like fluconazole (B54011) and chloramphenicol. japsonline.com Similarly, studies on N-(substituted phenyl)-2-chloroacetamides have shown them to be effective against Gram-positive bacteria and moderately effective against Candida albicans. nih.gov The antimicrobial activity is influenced by the chemical structure, particularly the lipophilicity and the types of functional groups attached to the core molecule. nih.gov These findings indicate that the this compound framework is a versatile scaffold for developing new antimicrobial agents to combat pathogenic microorganisms. researchgate.netjapsonline.com

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential as antibacterial agents, showing varied efficacy against a spectrum of bacterial pathogens. Studies have focused on synthesizing new analogs and testing them against both Gram-positive and Gram-negative bacteria, including resistant strains.

One study reported the synthesis of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides derived from cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. nih.gov The evaluation of their antibacterial activity revealed that one of the most potent compounds was particularly effective against Listeria monocytogenes. nih.gov In contrast, Staphylococcus aureus was found to be the most resistant bacterium to this series of compounds. nih.gov Notably, select derivatives were tested against resistant strains, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. Several of these compounds demonstrated greater potency against MRSA than the standard antibiotic ampicillin (B1664943). nih.gov

Another novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was synthesized and shown to exhibit significant antimicrobial activity. nih.gov This compound's mechanism is believed to involve inhibition of DNA gyrase, leading to cell disruption. nih.gov Its efficacy was demonstrated against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. nih.gov

Furthermore, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. tandfonline.com Similarly, research into N-phenylpiperazines has been driven by the increasing challenge of bacterial resistance, leading to the synthesis of new derivatives. mdpi.com While many of these showed moderate effects, specific compounds like 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride were highly active against Mycobacterium kansasii. mdpi.com

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA, P. aeruginosa | Potent against L. monocytogenes; several derivatives more potent than ampicillin against MRSA. | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Acts by inhibiting DNA gyrase; effective against tested Staphylococcus strains. | nih.gov |

| Substituted Piperazine Derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Showed significant activity against the tested bacterial strains. | tandfonline.com |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii, M. marinum | High inhibitory activity with MIC values of 15.0 µM. | mdpi.com |

Antifungal Activity of Related Compounds

The piperazine nucleus is a component of many compounds investigated for antifungal properties. Research has led to the synthesis of novel derivatives that combine the piperazine moiety with other heterocyclic systems, such as 1,4-benzothiazines, to enhance antifungal efficacy. ijprs.com

A series of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides were synthesized and evaluated for their antifungal activity against dermatophytes. drugbank.com The compounds were tested against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur using the turbidimetric method, with some derivatives exhibiting appreciable activity when compared to the standard drug ketoconazole. drugbank.com The rationale for combining the 1,4-benzothiazine and piperazine nuclei was to create more potent antifungal agents to address the limitations of existing therapies, such as toxicity and the emergence of resistant strains. ijprs.comdrugbank.com

In another study, N-alkyl and N-aryl piperazine derivatives were synthesized and screened for their activity against several fungal species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. tandfonline.com The results indicated that while the compounds were highly active against bacterial strains, they were less active against the tested fungi. tandfonline.com Similarly, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides found that Aspergillus fumigatus was the most resistant fungus, while Trichoderma viride was the most sensitive. nih.gov

Research on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulfonamide derivatives also demonstrated notable antifungal effects. pharmacy180.com Specifically, compounds 7g and 7i showed superior activity against Aspergillus niger (MIC 93.7 µg/ml) compared to the reference standard nystatin (B1677061) (MIC 125 µg/ml). pharmacy180.com

Table 2: Antifungal Activity of Selected Piperazine-Related Compounds

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides | T. rubrum, E. floccosum, M. furfur | Exhibited appreciable activity compared to ketoconazole. | drugbank.com |

| N-alkyl and N-aryl piperazine derivatives | A. fumigatus, A. flavus, A. niger | Less active against fungi compared to bacteria. | tandfonline.com |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | A. fumigatus, T. viride | A. fumigatus was the most resistant; T. viride was the most sensitive. | nih.gov |

| Sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide | Aspergillus niger | Compounds 7g and 7i (MIC 93.7 µg/ml) were more potent than nystatin (MIC 125 µg/ml). | pharmacy180.com |

Anthelmintic Activity Studies

The piperazine scaffold is a cornerstone of several established anthelmintic drugs, acting primarily by causing flaccid paralysis in worms, which leads to their expulsion from the host. researchgate.net The mechanism often involves agonistic action on GABA receptors in the parasite's muscle membrane, causing hyperpolarization and paralysis. researchgate.netresearchgate.net

Building on this foundation, researchers have synthesized and evaluated new piperazine derivatives for their worm-killing capabilities. In one such study, a series of 1,4-disubstituted piperazine derivatives were synthesized and tested in vitro for their anthelmintic activity against the earthworm Eisenia fetida. pharmacy180.com All the synthesized compounds demonstrated promising activity at a concentration of 5mg/ml, showing efficacy comparable to the reference drug piperazine citrate. pharmacy180.com

In another investigation, benzimidazole (B57391) derivatives featuring a piperazine fragment were assessed for their activity against Trichinella spiralis muscle larvae. drugbank.com The results showed that the larvicidal effect was dependent on both the dose and the duration of exposure. drugbank.com Notably, compound 7c, a piperazine benzimidazole derivative, was exceptionally effective, causing a 92.7% reduction in parasite viability at a concentration of 100 μg/mL after 48 hours. drugbank.com The study also highlighted that a 1H-benzimidazol-2-ylthioacetylpiperazine derivative (7a) was significantly more active than a related compound where the piperazine core was directly bonded to the benzimidazole ring. drugbank.com

These studies underscore the continued relevance of the piperazine moiety in the development of new anthelmintic agents, with novel derivatives showing potent activity against various types of helminths. drugbank.compharmacy180.comnih.gov

Anticancer and Antiproliferative Investigations

Derivatives of this compound have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their potential to inhibit cancer cell growth and interfere with pathways essential for tumor progression.

Inhibition of Cancer Cell Proliferation in various models

Arylpiperazine derivatives have shown significant cytotoxic effects across a range of cancer cell lines. Research into novel arylamide derivatives containing a piperazine moiety identified them as inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.net Compound 16f (MY-1121) from this series displayed potent anticancer activity with IC50 values in the low nanomolar range (0.089 to 0.238 μM) against nine different human cancer cell lines. Its inhibitory effects were particularly strong against liver cancer cells SMMC-7721 (IC50 = 89.42 nM) and HuH-7 (IC50 = 91.62 nM). researchgate.net

Another study focused on the synthesis of triazole acetamide derivatives linked with a phenyl piperazine group. These compounds were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized and tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Compound 8a , which has an ortho chlorine moiety, was the most active against HeLa cells, with an IC50 value of 1.3 µM.

Furthermore, novel imidazo[2,1-b]thiazole (B1210989) derivatives incorporating a piperazine scaffold were developed. Compound 5l from this series, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, showed potent inhibition of the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 μM, which was more effective than the standard drug sorafenib (B1663141) (IC50 = 5.2 μM). The versatility of the arylpiperazine scaffold is highlighted by its presence in compounds active against lung, cervical, breast, and gastric carcinoma cell lines.

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 16f (MY-1121) | SMMC-7721, HuH-7 (Liver) | 89.42 nM, 91.62 nM | Potent inhibitor of tubulin polymerization with strong activity against liver cancer cells. | researchgate.net |

| 8a (Thiazole-Phenylacetamido Acetamide) | HeLa (Cervical) | 1.3 µM | Most active derivative in its series against HeLa cells. | |

| 5l (Imidazo[2,1-b]thiazole derivative) | MDA-MB-231 (Breast) | 1.4 µM | More potent than sorafenib (IC50 = 5.2 μM) against this cell line. | |

| Triazole acetamide-phenyl piperazine derivatives | MCF-7 (Breast) | Not specified | Synthesized and evaluated as potential anticancer agents against breast cancer. |

Modulation of Osteoclast Differentiation and Associated Bone Resorption

Certain this compound derivatives have been identified as potent inhibitors of osteoclast differentiation, a key process in bone resorption. Dysregulation of this process can lead to bone-destructive diseases like osteoporosis and rheumatoid arthritis.

One specific derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , was found to significantly decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner without causing significant cytotoxicity. researchgate.net This compound was shown to downregulate the expression of critical osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, and MMP9. nih.gov Consequently, PPOA-N-Ac-2-Cl treatment led to reduced bone resorption activity and diminished F-actin ring formation, which is essential for osteoclast function. researchgate.net The mechanism appears to involve the suppression of the TRAF6 signaling pathway. researchgate.net

Similarly, another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) , also demonstrated significant inhibition of osteoclast formation from bone marrow-derived macrophages. NAPMA downregulated the expression of osteoclast markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This inhibition of osteoclast differentiation and activity suggests that compounds like PPOA-N-Ac-2-Cl and NAPMA could be potential therapeutic candidates for treating bone diseases characterized by excessive bone resorption.

Table 4: Effects of this compound Derivatives on Osteoclastogenesis

| Compound | Model | Key Effects | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| PPOA-N-Ac-2-Cl | In vitro (Bone marrow-derived macrophages) | Inhibited formation of TRAP-positive cells; decreased bone resorption and F-actin ring formation. | Downregulation of TRAF6 and other osteoclast-specific marker genes (c-fos, NFATc1). | researchgate.netresearchgate.netnih.gov |

| NAPMA | In vitro (Bone marrow-derived macrophages) & In vivo (Ovariectomy-induced bone loss) | Inhibited formation of TRAP-positive cells; decreased expression of osteoclast markers; attenuated bone resorption. | Downregulation of osteoclast-specific markers (c-Fos, NFATc1, Cathepsin K). |

Potential as Intermediates in Anticancer Drug Synthesis

The this compound framework serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential anticancer activity. The versatility of the piperazine ring and the acetamide linker allows for straightforward chemical modifications to generate libraries of new compounds for drug discovery.

For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized through the alkylation of appropriate amines with reagents like 2-chloro-1-(3-chlorophenyl)ethanone. mdpi.com This synthetic route provides a basis for creating a variety of analogs for pharmacological screening. mdpi.com

In a more targeted approach, researchers have used phenyl piperazine intermediates to construct novel hybrid molecules. One study detailed the synthesis of triazole acetamide derivatives linked with phenyl piperazine. The synthetic scheme involved reacting a phenyl propynyl (B12738560) piperazine derivative with an azide-containing acetamide under "click chemistry" conditions to yield the final anticancer compounds. This demonstrates how the core piperazine acetamide structure can be integrated into more elaborate molecular designs to target specific biological pathways.

Immunomodulatory and Anti-inflammatory Properties

The piperazine nucleus is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. biomedpharmajournal.org Derivatives built upon this scaffold have demonstrated significant potential in modulating the body's inflammatory and immune responses.

RORgamma Modulation for Autoimmune Diseases

Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases. As such, RORγ has become a significant target for the development of new therapies for these conditions.

Currently, there is limited publicly available scientific literature that specifically details the activity of this compound as a RORgamma modulator. Further research is required to ascertain any potential interaction with this target.

General Anti-inflammatory Effects of Piperazine Derivatives

The N-phenylpiperazine scaffold is a pivotal structure in the development of new anti-inflammatory agents. biomedpharmajournal.orgnih.gov Research has shown that derivatives from this class can exert their effects through various mechanisms, including the inhibition of key inflammatory pathways.

Studies on N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory responses. biomedpharmajournal.org In one study, certain derivatives showed significant anti-inflammatory effects at concentrations up to 500 µg/mL, with some compounds exhibiting efficacy comparable to or even surpassing standard controls at specific concentrations. biomedpharmajournal.org

A notable mechanism for the anti-inflammatory action of piperazine derivatives is the reduction of pro-inflammatory cytokines. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce paw edema and decrease the levels of key inflammatory mediators, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in preclinical models. nih.gov Other research has focused on the development of phenylpiperazine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme directly involved in the inflammatory cascade. nih.gov

| Derivative Class/Compound | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| N-phenyl piperazine derivatives | Dose-dependent anti-inflammatory response; 85-90% effect at 500 µg/mL. | General anti-inflammatory activity. | biomedpharmajournal.org |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduced paw edema and cell migration in pleurisy models. | Reduction of pro-inflammatory cytokines IL-1β and TNF-α. | nih.gov |

| 1-((2,3-Dihydrobenzo[b] biomedpharmajournal.orgnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives | Significant anti-inflammatory activity in vitro and in vivo. | Selective inhibition of Cyclooxygenase-2 (COX-2). | nih.gov |

Other Emerging Biological Activities

Beyond their anti-inflammatory potential, compounds containing the piperazine moiety are being explored for a variety of other therapeutic applications, including the modulation of key cellular enzymes.

Sirtuin-Modulating Properties

Sirtuins are a family of NAD+-dependent enzymes that play a crucial role in regulating cellular processes such as cell survival, apoptosis, inflammation, and metabolism. nih.gov Their dysregulation has been implicated in a range of diseases, making them attractive targets for drug discovery.

While the modulation of sirtuins, such as SIRT1, SIRT2, and SIRT6, is an active area of research, specific data on the direct sirtuin-modulating activity of this compound is not extensively detailed in current literature. However, other heterocyclic compounds, including some containing a piperazine ring, have been identified as sirtuin inhibitors. For example, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) has been discovered as a selective inhibitor of SIRT6. nih.gov This suggests that the piperazine scaffold could potentially be incorporated into designs for new sirtuin modulators.

Tyrosine-Sulfate Mimetic Activity

Tyrosine sulfation is a critical post-translational modification that mediates a variety of protein-protein interactions involved in processes like inflammation and immune response. Molecules that can mimic sulfated tyrosine (tyrosine-sulfate mimetics) have therapeutic potential by disrupting these interactions.

At present, there is no specific information available in the reviewed scientific literature regarding the tyrosine-sulfate mimetic activity of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophores within the N-phenyl-2-(piperazin-1-yl)acetamide Scaffold

The this compound core can be dissected into three key components: the N-phenyl acetamide (B32628) moiety, the piperazine (B1678402) ring, and the acetamide linkage. SAR studies have systematically explored how modifications to each of these regions influence biological outcomes, revealing critical pharmacophoric features.

Influence of Substituents on the Phenyl Acetamide Moiety

The nature and position of substituents on the anilide (phenyl acetamide) ring play a crucial role in modulating the biological activity of this compound derivatives. Research has demonstrated that these substitutions can significantly impact potency and even the type of activity observed.

In the context of anticonvulsant activity, the substitution pattern on the anilide moiety is a key determinant of efficacy. Studies on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the presence of a substituent at the 3-position of the anilide ring is critical. For instance, compounds with a 3-(trifluoromethyl) group on the anilide ring displayed notable anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. nih.gov In contrast, many of the corresponding 3-chloroanilide analogs were found to be inactive. nih.gov This highlights the importance of electron-withdrawing groups at this specific position for this particular biological effect.

| Substituent at 3-position of Anilide Ring | Anticonvulsant Activity (MES test) |

| -CF3 | Active |

| -Cl | Inactive (in most analogs) |

This table illustrates the critical role of the substituent at the 3-position of the phenyl acetamide moiety in determining anticonvulsant activity.

Furthermore, the introduction of specific substituents can also influence the selectivity of these compounds for different biological targets. The electronic properties and size of the substituent can affect how the molecule fits into and interacts with the binding pocket of a target protein.

Impact of Piperazine Ring Substitutions on Biological Activity and Selectivity

The piperazine ring is a central and highly modifiable component of the scaffold, and substitutions at its N4-position have a profound impact on biological activity and selectivity. nih.govnih.gov The nature of the substituent at this position can influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile and target engagement. researchgate.net

In the pursuit of anticonvulsant agents, various aryl groups have been introduced at the N4-position of the piperazine ring. For example, in a series of N-(3-(trifluoromethyl)phenyl)acetamides, the presence of a 4-(2-methoxyphenyl)piperazine moiety resulted in a compound with significant anticonvulsant activity in the 6-Hz screen, a model for therapy-resistant epilepsy. nih.gov The substitution on the N4-phenyl ring can fine-tune the electronic and steric properties of the entire molecule, thereby optimizing its interaction with the target. bldpharm.com

The size and nature of the N4-substituent can also dictate the selectivity of the compound. For instance, in the development of dopamine (B1211576) D3 receptor ligands, the introduction of various substituted indole (B1671886) rings on the piperazine nitrogen was well-tolerated and allowed for the modulation of affinity and selectivity. nih.gov Bulky substituents on the piperazine ring can enhance interactions with specific receptors while potentially hindering binding to others, thus improving selectivity. nih.gov

| N4-Piperazine Substituent | Observed Biological Activity |

| 4-(2-Methoxyphenyl) | Anticonvulsant |

| 4-(Substituted)indole | Dopamine D3 Receptor Affinity |

| 4-Aryl groups | Modulated Antimycobacterial Activity |

This table showcases how different substituents on the piperazine ring can direct the biological activity of the this compound scaffold towards different therapeutic targets.

Significance of the Acetamide Linkage for Target Interactions

The acetamide linkage, while seemingly a simple linker, is a crucial element for establishing key interactions with biological targets. nih.gov It provides a specific spatial orientation for the phenyl and piperazine moieties and contains a carbonyl group and an amide N-H group, both of which can act as hydrogen bond acceptors and donors, respectively.

The integrity of this linkage is often essential for activity. In the development of anticonvulsants, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of active pyrrolidine-2,5-diones. nih.gov While the acetamide derivatives did show activity, it was generally lower than their cyclic imide counterparts, suggesting that the conformational constraints and pharmacophoric features of the pyrrolidine-2,5-dione ring are critical for potent anticonvulsant effects in that specific series. nih.gov This highlights that while the acetamide linker is important, its conformation and the groups it connects are key to optimal activity.

Computational and In Silico Approaches in SAR Delineation

To complement experimental SAR studies, computational and in silico methods have become indispensable tools for understanding the molecular basis of action and for predicting the activity of novel this compound derivatives.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to the this compound scaffold to elucidate the binding modes and key interactions that drive biological activity.

For example, in the study of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors, molecular docking simulations were used to confirm that the active compounds bind to the active site of the COX-2 enzyme. sigmaaldrich.com These simulations can reveal specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand, providing a structural rationale for the observed SAR.

Similarly, docking studies on piperazine-based compounds targeting the main protease of SARS-CoV-2 have helped in understanding their potential antiviral activity by identifying key binding interactions within the enzyme's active site. nih.gov These in silico insights are invaluable for the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not extensively reported in the public domain, QSAR studies on structurally related piperazine and acetamide derivatives provide valuable insights into the descriptors that govern their activity.

For instance, 2D- and 3D-QSAR studies on aryl alkanol piperazine derivatives with antidepressant activities have identified key molecular descriptors that influence their biological effects. nih.gov These descriptors can be related to the molecule's electronic properties (e.g., HOMO and LUMO energies), steric features, and hydrophobicity.

In a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors, 2D- and 3D-QSAR models were successfully developed. tandfonline.comresearchgate.net The models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlighted the importance of steric and electrostatic fields for biological activity. tandfonline.comresearchgate.net Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The application of QSAR modeling to the this compound scaffold holds significant promise for accelerating the discovery of new drug candidates by providing a predictive framework for their biological activity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are crucial computational techniques used to predict the three-dimensional (3D) structure and stability of a molecule. For this compound, these studies help in understanding how the molecule might interact with biological targets.

Piperazine Ring: The piperazine ring typically adopts a stable, low-energy chair conformation. This is the most common conformation for six-membered saturated heterocyclic rings.

Amide Linkage: The amide bond (–C(=O)NH–) has a planar geometry due to resonance, which restricts rotation around the C-N bond.

Energy minimization calculations, such as those used to generate 3D conformers in databases like PubChem, predict the most stable, low-energy conformation of the molecule. nih.govuni.lu In this predicted structure, the piperazine ring is in a chair form, and the acetamide and phenyl groups are oriented to minimize steric hindrance. nih.gov This preferred conformation is essential for designing analogues, as it provides a template for how the molecule fits into a receptor's binding site. The predicted collision cross-section (CCS) values for various adducts of the molecule also provide insights into its shape and size in the gas phase. uni.lu

Rational Design and Synthesis of this compound Analogues with Improved Biological Profiles

The this compound scaffold is a versatile template for rational drug design. By systematically modifying its constituent parts, researchers have developed numerous analogues with enhanced potency and selectivity for a wide range of biological targets, including those for antipsychotic, antimicrobial, and anticancer therapies. nih.govresearchgate.netresearchgate.net

The general synthetic approach often involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate. This intermediate is then reacted with an appropriately substituted piperazine to yield the final product. An alternative route involves the reaction between a substituted N-phenylpiperazine and chloroacetamide.

Analogues with Antipsychotic Activity:

A study focused on developing potential antipsychotic agents synthesized a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides. nih.gov The design strategy was to explore how different substituents on the terminal phenyl ring of the piperazine moiety would affect anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) activities. The rationale was based on the fact that many atypical antipsychotics interact with these receptors. All synthesized compounds were found to exhibit both anti-dopaminergic and anti-serotonergic activity in behavioral models. nih.gov

The key findings from the structure-activity relationship (SAR) are summarized below:

| Compound ID | R-group (Substitution on terminal phenyl ring) | Anti-dopaminergic Activity (% Inhibition of Apomorphine-induced climbing) | Anti-serotonergic Activity (% Inhibition of 5-HTP induced head twitches) |

| 3a | H | 48.55 | 49.12 |

| 3b | 2-Cl | 55.41 | 54.38 |

| 3c | 3-Cl | 58.69 | 59.64 |

| 3d | 4-Cl | 61.97 | 63.15 |

| 3e | 2-CH₃ | 50.36 | 52.63 |

| 3f | 3-CH₃ | 65.25 | 68.42 |

| 3g | 4-CH₃ | 52.17 | 56.14 |

| 3h | 2-OCH₃ | 45.65 | 47.36 |

| 3i | 4-F | 60.14 | 61.40 |

Data sourced from a study on potential antipsychotic agents. nih.gov

From the data, it was observed that the position and nature of the substituent on the 4-phenylpiperazine ring significantly influenced the activity. The compound with a 3-methyl substitution (3f) showed the highest antipsychotic potential among the series. nih.gov

Analogues with Antimicrobial Activity:

In another line of research, the this compound scaffold was modified to develop agents with antimicrobial properties. Specifically, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. researchgate.net This work involved alkylation and sulfonylation at the N-4 position of the piperazine ring.

The general synthesis scheme involved reacting N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with various sulfonyl chlorides or benzyl (B1604629) chlorides. researchgate.net Molecular docking studies revealed that the active compounds showed binding poses similar to standard drugs, correlating well with the observed in vitro data. researchgate.net

Analogues with Anticancer Activity:

The versatility of the piperazine-acetamide scaffold has also been exploited in the design of anticancer agents. By linking the this compound moiety with other pharmacophores, such as triazoles, researchers have created hybrid molecules with potent cytotoxicity against cancer cell lines. researchgate.net For instance, a series of triazole acetamide derivatives linked with phenyl piperazine were synthesized and evaluated against breast cancer cells. researchgate.net This approach of molecular hybridization aims to combine the therapeutic potential of different scaffolds into a single molecule.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Characterization of Specific Molecular Targets

The pharmacological profile of N-phenyl-2-(piperazin-1-yl)acetamide and its analogues is defined by their interactions with a range of molecular targets, including enzymes and receptors. These interactions are fundamental to their observed biological activities.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Kinases)

While direct enzymatic inhibition data for this compound is not extensively documented, studies on its derivatives have revealed significant inhibitory activity against certain enzymes, particularly acetylcholinesterase (AChE).

A series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their anticholinesterase activity. tandfonline.com Notably, some of these compounds exhibited potent inhibition of AChE. tandfonline.com For instance, compound 5o from this series, 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, demonstrated a half-maximal inhibitory concentration (IC50) of 0.011 µM against AChE, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.com However, the synthesized compounds showed no significant inhibitory activity against butyrylcholinesterase (BChE). tandfonline.com

Another study focused on 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential anti-Alzheimer's agents. nih.gov The most potent compound in this series, which featured a 4-fluorophenyl moiety, displayed an IC50 value of 16.42 ± 1.07 µM against AChE. nih.gov While these derivatives showed lower inhibitory potency compared to donepezil, they are suggested as potential inhibitors of the acetylcholinesterase enzyme. nih.gov

Information regarding the kinase inhibition profile of this compound is limited. However, related structures, such as 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide, have been investigated for their potential to inhibit kinases, suggesting that the broader chemical scaffold may have interactions with this class of enzymes.

Table 1: Acetylcholinesterase (AChE) Inhibition by Derivatives of this compound

| Compound | AChE IC50 (µM) | Reference |

|---|---|---|

| 2-[4-(2-Benzyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (5o) | 0.011 | tandfonline.com |

| Donepezil (Reference) | 0.054 | tandfonline.com |

| 2-(2-(4-(2-Oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 ± 1.07 | nih.gov |

Receptor Binding Affinities (e.g., 5-HT2A, D2, GABAA, Voltage-Sensitive Sodium Channels)

The piperazine (B1678402) moiety is a common pharmacophore in ligands for various central nervous system receptors. Derivatives of this compound have been assessed for their binding affinities to several key receptors.

Voltage-Sensitive Sodium Channels (VSSCs): Research into new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has indicated their potential as anticonvulsant agents. nih.gov In vitro studies revealed that the most potent of these derivatives acts as a moderate binder to neuronal voltage-sensitive sodium channels at site 2. nih.gov VSSCs are crucial for the generation and propagation of action potentials in excitable cells, and their modulation is a key mechanism for many anticonvulsant and anesthetic drugs. nih.govfrontiersin.orgfrontiersin.org

5-HT2A and D2 Receptors: Arylpiperazine derivatives are well-known for their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. While specific binding data for this compound is not readily available, numerous studies on related compounds highlight the importance of the N-phenylpiperazine scaffold for affinity to 5-HT2A and D2 receptors. researchgate.netmdpi.comnih.govnih.govnih.gov For example, a series of N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides were designed as potential acetylcholinesterase inhibitors, leveraging the known interactions of the N-aryl piperazine moiety with these receptors. bg.ac.rs

GABAA Receptors: The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Studies have shown that piperazine derivatives can act as antagonists at the human α1β2γ2 GABAA receptor. nih.gov Specifically, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was identified as a potent GABAA receptor antagonist. nih.gov This suggests that compounds containing the piperazine ring, such as this compound, may also modulate GABAA receptor function. The modulation of GABAA receptors by piperine (B192125) and its derivatives further supports the potential for this class of compounds to interact with these receptors, although piperine itself contains a piperidine (B6355638) ring. nih.gov

Table 2: Receptor Binding Profile of this compound Derivatives

| Derivative Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Voltage-Sensitive Sodium Channels (Site 2) | Moderate binding | nih.gov |

| Arylpiperazine derivatives | 5-HT2A Receptor | Binding affinity | researchgate.netnih.gov |

| Arylpiperazine derivatives | D2 Dopamine Receptor | Binding affinity | nih.gov |

| Chlorophenylpiperazines | GABAA Receptor (α1β2γ2) | Antagonism | nih.gov |

Cellular Pathway Modulation and Signal Transduction Interference

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular pathways and signal transduction cascades.

Regulation of Cholinergic Neurotransmission

The demonstrated acetylcholinesterase inhibitory activity of certain this compound derivatives suggests a potential role in the regulation of cholinergic neurotransmission. tandfonline.comnih.gov By inhibiting AChE, these compounds can increase the concentration and duration of action of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic signaling. tandfonline.com This mechanism is a cornerstone of therapies for conditions characterized by cholinergic deficits. nih.gov However, the direct effects of the parent compound, this compound, on cholinergic neurotransmission have not been extensively characterized.

Downregulation of Key Signaling Molecules (e.g., TRAF6 in osteoclastogenesis)

Specific derivatives of this compound have been shown to interfere with signaling pathways involved in bone metabolism. A notable example is the compound N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl) , which inhibits osteoclast differentiation. This inhibition is achieved through the downregulation of TNF receptor-associated factor 6 (TRAF6). TRAF6 is a critical signaling molecule in the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway, which is essential for osteoclastogenesis. By downregulating TRAF6, PPOA-N-Ac-2-Cl effectively suppresses the downstream activation of signaling pathways such as NF-κB and MAPK, which are crucial for the expression of genes involved in osteoclast differentiation and function. nih.gov

Effects on Cell Morphology and Cytoskeletal Dynamics (e.g., F-actin ring formation)

The process of bone resorption by osteoclasts is dependent on dramatic changes in cell morphology, particularly the formation of a specialized, actin-rich structure known as the F-actin ring. This ring is essential for the adhesion of osteoclasts to the bone surface and the creation of a sealed resorption lacuna.

Studies on derivatives such as PPOA-N-Ac-2-Cl and N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) have demonstrated that these compounds can disrupt the formation of the F-actin ring in osteoclasts. bg.ac.rs This effect on cytoskeletal dynamics is a direct consequence of the inhibition of the signaling pathways that control osteoclast differentiation and maturation. bg.ac.rs The decreased formation of the F-actin ring impairs the bone-resorbing activity of osteoclasts. bg.ac.rs

Induction of Cell Death Mechanisms in Cancer Models

The therapeutic strategy for many anticancer chemotherapeutic agents involves the induction of apoptosis, or programmed cell death, in cancer cells. d-nb.info Research into piperazine derivatives, including compounds structurally related to this compound, indicates that they can effectively inhibit cancer cell proliferation and trigger caspase-dependent apoptosis. nih.govnih.gove-century.us The deregulation of apoptosis is a common feature in the development of cancer, as malignant cells often acquire resistance to cell death by overexpressing anti-apoptotic proteins. researchgate.netmdpi.com Compounds that can overcome this resistance and reactivate cellular death pathways are therefore of significant interest in oncology research. nih.gov

Investigations into novel piperazine compounds have demonstrated potent anticancer activity by inducing apoptosis through multiple signaling pathways. nih.gove-century.us A primary mechanism identified is the initiation of the intrinsic mitochondrial signaling pathway. d-nb.info This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent cell death and pro-apoptotic members (like Bax and Bak) that promote it. mdpi.comnih.govnih.gov

Studies on piperazine derivatives show that they can alter the balance of these proteins, favoring apoptosis. For instance, treatment of cancer cells with certain piperazine compounds has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. d-nb.infonih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of key apoptogenic factors such as cytochrome c into the cytoplasm. d-nb.infonih.gov

The release of cytochrome c is a critical step that initiates the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the core executioners of apoptosis. d-nb.infonih.gov Research on a piperazine derivative, identified as CB01, revealed that it significantly increased the activity of caspase-9 and the key executioner caspase, caspase-3, in both glioblastoma (U87) and cervical cancer (HeLa) cells. d-nb.info Notably, the activity of caspase-8, which is primarily associated with the extrinsic apoptosis pathway, was unaffected, suggesting that the compound induces apoptosis predominantly via the intrinsic pathway. d-nb.info The activation of caspase-3 is a direct indicator of apoptosis, and its cleavage leads to the breakdown of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation. d-nb.infonih.gov

The table below summarizes the observed effects of a related piperazine compound on key apoptotic markers in cancer cell lines.